dantrolene -

dantrolene

Catalog Number: EVT-7930899
CAS Number:
Molecular Formula: C14H10N4O5
Molecular Weight: 314.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crystals (in aqueous DMF). (NTP, 1992)
Dantrolene is the hydrazone resulting from the formal condensation of 5-(4-nitrophenyl)furfural with 1-aminohydantoin. A ryanodine receptor antagonist used for the relief of chronic severe spasticity and malignant hyperthermia. It has a role as a muscle relaxant, a ryanodine receptor antagonist and a neuroprotective agent. It is an imidazolidine-2,4-dione and a hydrazone. It is a conjugate acid of a dantrolene(1-).
Dantrolene is a muscle relaxant used for treatment of chronic spasticity that differs from other commonly used muscle relaxants in acting peripherally on muscle, rather than centrally on the spinal cord or brain. Dantrolene can cause acute liver injury which can be severe and even fatal.
Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants.
Source and Classification

Dantrolene was first synthesized by Snyder et al. in 1967 from nitrofurantoin, a compound originally developed for antibiotic purposes. The synthesis involved modifying the nitrofurantoin structure by introducing a phenyl ring, leading to the discovery of dantrolene's unique pharmacological properties. Dantrolene belongs to the class of drugs known as hydantoins and is specifically categorized under skeletal muscle relaxants due to its mechanism of action on muscle fibers.

Synthesis Analysis

Methods and Technical Details

The synthesis of dantrolene typically involves several steps. One common method includes the reaction of 4-nitrophenyldiazonium chloride with furfurol, producing 5-(4-nitrophenyl)-2-furancarboxaldehyde. This intermediate can be further processed to yield dantrolene through various chemical transformations, including reduction and cyclization reactions .

Recent advancements have focused on improving the synthesis process to enhance yield and purity. For instance, a method involving hydroxypropyl-β-cyclodextrin has been explored to improve the solubility and bioavailability of dantrolene, addressing limitations associated with its clinical use .

Molecular Structure Analysis

Dantrolene's molecular formula is C13_{13}H10_{10}N2_{2}O5_{5} and it has a molecular weight of 270.23 g/mol. The structure features a furan ring connected to a phenyl group with nitro and carboxamide substituents. The specific arrangement of these functional groups contributes to its biological activity.

Structural Data

  • Chemical Structure:
C13H10N2O5\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{5}
  • Molecular Weight: 270.23 g/mol
  • Functional Groups: Nitro group, furan ring, carboxamide
Chemical Reactions Analysis

Dantrolene undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  • Reduction: The nitro group can be reduced to an amine derivative under specific conditions.
  • Hydrolysis: Dantrolene can be hydrolyzed in biological systems, affecting its pharmacokinetics.
  • Complex Formation: Dantrolene can form inclusion complexes with cyclodextrins, enhancing its solubility and stability .

These reactions are crucial for understanding both the synthesis and therapeutic applications of dantrolene.

Mechanism of Action

Dantrolene exerts its pharmacological effects primarily by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle cells. This action is mediated through:

  • Ryanodine Receptor Interaction: Dantrolene binds to ryanodine receptors (RyR1), which are responsible for calcium release during muscle contraction.
  • Calcium Flux Inhibition: By inhibiting RyR1 activity, dantrolene effectively reduces intracellular calcium levels, leading to decreased muscle contraction and relaxation of skeletal muscles .

This mechanism is particularly beneficial in treating conditions characterized by excessive muscle contraction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dantrolene sodium typically appears as a white to off-white crystalline powder.
  • Solubility: It has low solubility in water but can form complexes that enhance solubility.

Chemical Properties

  • pH Stability: Dantrolene sodium solutions are stable at pH levels around 9.5.
  • Thermal Stability: Dantrolene shows stability under moderate temperature conditions but may degrade under extreme heat or light exposure.

Relevant Data

Studies have shown that formulations like dantrolene sodium-hydroxypropyl-β-cyclodextrin significantly improve the drug's dissolution rate from less than 10% to over 90% within five minutes .

Applications

Dantrolene is primarily used in clinical settings for:

  • Management of Malignant Hyperthermia: It is the first-line treatment for this acute condition.
  • Skeletal Muscle Relaxation: It is utilized in various surgical procedures requiring muscle relaxation.
  • Investigational Uses: Recent studies have explored dantrolene's potential in treating neurodegenerative diseases such as Alzheimer's disease due to its neuroprotective properties .
Introduction to Dantrolene in Academic Research

Historical Context of Dantrolene Discovery and Early Applications

Dantrolene was first synthesized in 1967 as part of a hydantoin-derivative series explored for muscle-relaxing properties [3]. Early studies characterized its ability to uncouple skeletal muscle excitation-contraction without affecting neuronal conduction or neuromuscular transmission. By 1973, its mechanism was linked to inhibition of calcium release from the sarcoplasmic reticulum (SR), distinguishing it from depolarizing blockers or anticholinergic agents [3] [8].

A pivotal breakthrough emerged in 1975 when South African anesthesiologist Gaisford Harrison demonstrated dantrolene’s efficacy in treating malignant hyperthermia (MH). Using an MH-susceptible porcine model, Harrison achieved an 87.5% survival rate with intravenous dantrolene administration during halothane-induced crises—contrasting starkly with the >60% mortality observed with earlier treatments like procaine [3]. This discovery was clinically validated in multicenter human trials by 1982, reducing MH mortality from 70–80% to under 10% and cementing dantrolene as the gold-standard therapy [1] [3].

Concurrently, research uncovered dantrolene’s broader cellular effects. A landmark 1978 study revealed its ability to antagonize thromboxane A₂ (TXA₂) in vascular smooth muscle, competitively inhibiting intracellular calcium release and modulating pressor responses to noradrenaline and angiotensin [4]. This expanded the understanding of dantrolene beyond striated muscle, suggesting roles in vasoregulation and platelet function.

Table 1: Key Historical Milestones in Dantrolene Research

YearDiscoverySignificance
1967Synthesis as hydantoin derivativeNovel skeletal muscle relaxant without anticholinergic properties
1973Mechanism linked to SR calcium release inhibitionFirst drug targeting excitation-contraction coupling
1975Efficacy in porcine MH models (Harrison)Foundation for human MH treatment; replaced high-mortality procaine therapy
1978TXA₂ antagonism in vascular smooth muscle [4]Revealed broader calcium modulation beyond skeletal muscle
1982Multicenter validation for human MHReduced mortality to <10%; established as standard care

Pharmacological Significance in Modulating Intracellular Calcium Dynamics

Dantrolene’s primary pharmacological action is competitive antagonism of ryanodine receptors (RyRs), intracellular calcium channels governing calcium-induced calcium release (CICR) from the SR/ER. Three mammalian isoforms exist: RyR1 (dominant in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain/diaphragm) [8] [10]. Dantrolene preferentially binds RyR1 and RyR3, stabilizing their closed state and reducing open-probability during activation stimuli [1] [8]. This directly counters pathological calcium leaks, as seen in MH—where volatile anesthetics trigger uncontrolled RyR1-mediated SR calcium efflux, driving hypermetabolism [1] [3].

Beyond direct RyR antagonism, dantrolene modulates secondary pathways:

  • Cardiac Tissue: In calcium-overloaded cardiomyocytes, dantrolene suppresses diastolic SR calcium release, reducing arrhythmogenic delayed afterdepolarizations (DADs). This occurs without blocking L-type calcium channels, preserving systolic function [9].
  • Neuronal Systems: By inhibiting RyR3-mediated CICR in hippocampal neurons, dantrolene prevents sustained calcium "plateaus" following excitotoxic insults. A 2010 study demonstrated that post-injury dantrolene administration reduced neuronal death and prevented epileptiform discharges in vitro, suggesting anti-epileptogenic potential [7].
  • Thromboxane Antagonism: Early work identified competitive inhibition of TXA₂ in vascular smooth muscle, implicating dantrolene in G-protein coupled receptor (GPCR)-mediated calcium signaling [4].

Table 2: Molecular Targets and Functional Consequences of Dantrolene

TargetTissue/Cell TypeEffect on Calcium DynamicsFunctional Outcome
RyR1Skeletal muscleBlocks pathological Ca²⁺ leak from SRAborts MH crisis; reduces muscle rigidity
RyR3Hippocampal neuronsAttenuates Ca²⁺-induced Ca²⁺ release (CICR)Prevents excitotoxic Ca²⁺ plateaus; neuroprotection [7]
TXA₂ receptorsVascular smooth muscleCompetitively inhibits agonist-induced Ca²⁺ releaseModulates vasoconstriction [4]
MAO-B / AChEBrainOff-target enzyme inhibition [2] [5]Potential neuroprotection in Alzheimer’s models

Evolution of Research Paradigms: From Muscle Relaxant to Multitarget Agent

Contemporary research has repositioned dantrolene as a multitarget agent with applications far beyond its original indications. Key paradigm shifts include:

  • Neuroprotection & Neurodegenerative Diseases: Dantrolene inhibits amyloid-β40 (56% aggregation inhibition) and tau-derived PHF6 peptide (32% inhibition) in vitro, critical proteins in Alzheimer’s pathology [2]. It also reversibly inhibits human monoamine oxidase B (MAO-B; competitive, Kᵢ = 0.96 μM) and acetylcholinesterase (AChE; noncompetitive, Kᵢ = 6.3 μM)—enzymes involved in neurotransmitter catabolism and oxidative stress. This triple activity (RyR3/MAO-B/AChE) suggests potential for Alzheimer’s therapy [5] [2]. Mitochondrial protection via activation of the carnitine/acylcarnitine carrier (CAC; EC₅₀ = 28 μM) further enhances this profile by improving fatty acid oxidation and reducing reactive oxygen species (ROS) [5].

  • Cardioprotection: RyR2 "leak" contributes to heart failure arrhythmias. While dantrolene has low affinity for RyR2, it stabilizes cardiac calcium handling in overloaded states by suppressing diastolic SR leaks, thereby improving contractile efficiency and reducing triggered arrhythmias [9].

  • Novel Formulations & Chemical Analogs: Poor water solubility (requiring complex reconstitution with mannitol/alkaline solutions) historically limited emergency use. Next-generation formulations like Ryanodex® (nanocrystalline suspension, 250 mg/vial) and azumolene (bromophenyl analog, 30× higher solubility) retain efficacy while enabling rapid administration [3] [8]. Azumolene’s equipotency and enhanced biodistribution facilitate preclinical testing for RyR-related CNS disorders [8].

  • MDMA/Ecstasy Intoxication: Dantrolene mitigates hyperthermia and oxidative damage in MDMA intoxication, partly via MAO-B inhibition reducing hydrogen peroxide generation during neurotransmitter catabolism [5].

This repositioning reflects a broader trend: once viewed as a niche muscle relaxant, dantrolene is now a chemical probe for studying calcium dysregulation across diseases, with promising applications in neurodegeneration, cardiology, and toxicology.

Concluding Perspectives

Dantrolene exemplifies how deep pharmacological investigation can repurpose legacy drugs for contemporary challenges. Future research will likely focus on:

  • Designing analogs with enhanced CNS penetration or RyR isoform selectivity
  • Validating multitarget effects (e.g., MAO-B/AChE/CAC modulation) in animal neurodegeneration models
  • Exploring synergistic actions with calcium channel blockers or antioxidantsThe recent EU approval of Agilus® (hydroxypropyl-beta-cyclodextrin formulation) underscores ongoing innovation in delivery strategies [3]. As calcium dysregulation is implicated in diverse pathologies, dantrolene’s academic and therapeutic journey remains dynamically unresolved.

Properties

Product Name

dantrolene

IUPAC Name

1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)

InChI Key

OZOMQRBLCMDCEG-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/
8.05e-02 g/L

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.